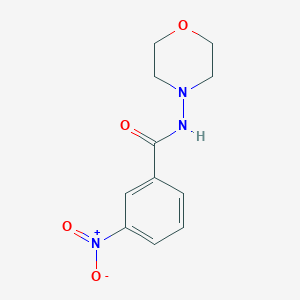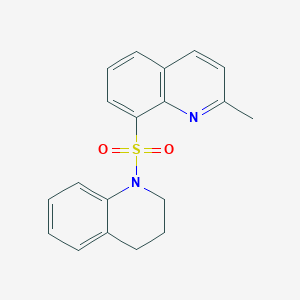![molecular formula C18H15N3O2 B5800491 5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)
5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile, commonly known as MOB-PCN, is a novel psychoactive substance that belongs to the class of synthetic cathinones. Synthetic cathinones are a group of designer drugs that are chemically similar to cathinone, a naturally occurring stimulant found in the khat plant. MOB-PCN has gained popularity among drug users due to its euphoric and stimulating effects. However,
Mecanismo De Acción
MOB-PCN works by binding to the dopamine transporter, which prevents the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopaminergic activity. The exact mechanism of action is not fully understood, but it is believed to be similar to other synthetic cathinones.
Biochemical and Physiological Effects:
The use of MOB-PCN has been shown to result in increased locomotor activity in animals. It has also been found to increase the release of dopamine and other neurotransmitters in the brain. MOB-PCN has been shown to have effects on the cardiovascular system, including increased heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MOB-PCN in laboratory experiments is its potency as a dopamine transporter inhibitor. This makes it useful in studying the effects of dopamine on behavior and cognition. However, one limitation is that its effects on the cardiovascular system may confound results in studies that are not focused on this area.
Direcciones Futuras
There are several future directions for research on MOB-PCN. One area of interest is its potential as a treatment for dopamine-related disorders, such as Parkinson's disease. Another area of interest is its effects on the cardiovascular system and the potential for developing drugs that target both the dopamine transporter and cardiovascular system. Further research is also needed to fully understand the mechanism of action of MOB-PCN and its effects on the brain and body.
Métodos De Síntesis
The synthesis of MOB-PCN involves the reaction of 4-methoxybenzylamine with 2-phenyl-1,3-oxazole-4-carbonitrile in the presence of a suitable catalyst. The final product is obtained after purification through recrystallization. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
MOB-PCN has gained significant attention in the scientific community due to its potential applications in research. It has been found to be a potent dopamine transporter inhibitor, which makes it useful in studying the role of dopamine in the brain. MOB-PCN has also been used in animal studies to investigate its effects on behavior and cognition.
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-22-15-9-7-13(8-10-15)12-20-18-16(11-19)21-17(23-18)14-5-3-2-4-6-14/h2-10,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUXITSWAXYYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)




![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)



